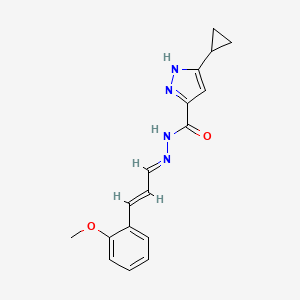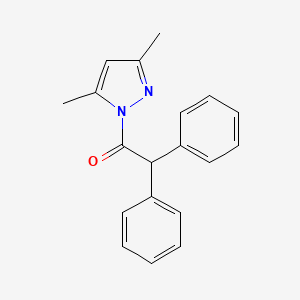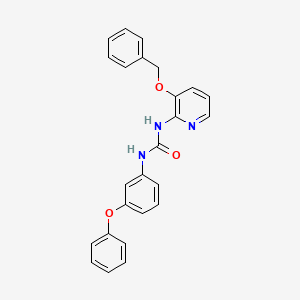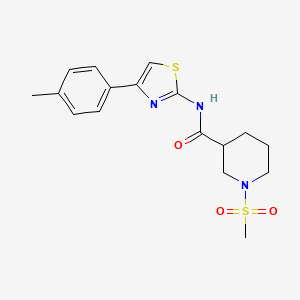
1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Compounds with structures related to 1-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-3-carboxamide are often synthesized for their potential biological activities. For example, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were then screened against the butyrylcholinesterase enzyme and subjected to molecular docking studies (Khalid et al., 2016). Such studies highlight the importance of structural modifications in influencing biological activity and providing insights into molecular interactions with biological targets.
Biological Activity and Anticancer Potential
Research into the biological activity of compounds similar to this compound reveals their potential as anticancer agents. Rehman et al. (2018) explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer properties, finding that certain derivatives exhibited strong anticancer activity relative to the reference compound doxorubicin (Rehman et al., 2018). Such findings underscore the potential of structurally complex compounds in the development of new anticancer drugs.
Antimicrobial and Antibacterial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial and antibacterial activities. For instance, Khalid et al. (2016) reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity (Khalid et al., 2016). These studies highlight the potential for developing new antibacterial agents from structurally complex molecules.
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-5-7-13(8-6-12)15-11-24-17(18-15)19-16(21)14-4-3-9-20(10-14)25(2,22)23/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMSAWIVDRVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)
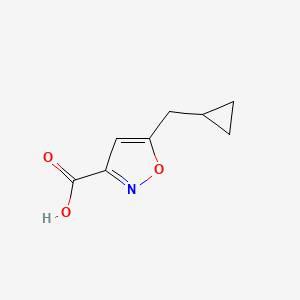
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
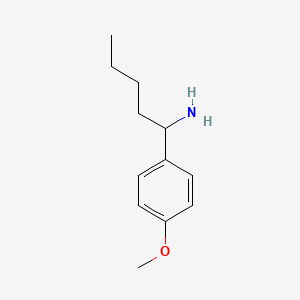
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2389686.png)
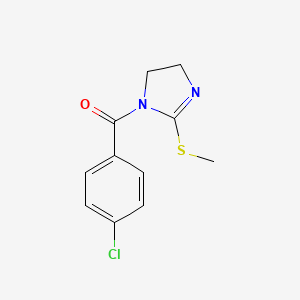
![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)
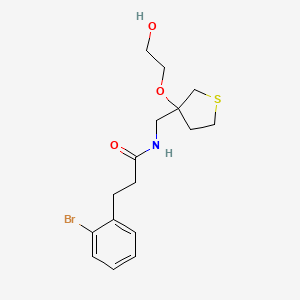
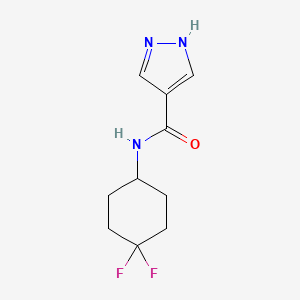
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)
